molecular formula C10H11BrFNO2 B15125656 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid

3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid

Cat. No.: B15125656
M. Wt: 276.10 g/mol
InChI Key: MLUSLKAXAHLIAQ-UHFFFAOYSA-N
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Description

3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid is an organic compound with the molecular formula C10H11BrFNO2. This compound features a butyric acid backbone substituted with an amino group at the third position and a 5-bromo-2-fluorophenyl group at the fourth position. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid typically involves multi-step organic reactions. One common approach is the bromination of 2-fluorobenzoic acid followed by a series of reactions to introduce the amino and butyric acid groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The bromine atom can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine and fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

  • 3-Amino-4-(5-chloro-2-fluorophenyl)butyric Acid
  • 3-Amino-4-(5-iodo-2-fluorophenyl)butyric Acid
  • 3-Amino-4-(5-methyl-2-fluorophenyl)butyric Acid

Uniqueness: 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the amino and butyric acid groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

3-amino-4-(5-bromo-2-fluorophenyl)butanoic acid

InChI

InChI=1S/C10H11BrFNO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)

InChI Key

MLUSLKAXAHLIAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CC(CC(=O)O)N)F

Origin of Product

United States

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